molecular formula C7H10BNO3 B1454356 2-Methoxy-3-methylpyridine-5-boronic acid CAS No. 1083168-99-3

2-Methoxy-3-methylpyridine-5-boronic acid

Cat. No.: B1454356
CAS No.: 1083168-99-3
M. Wt: 166.97 g/mol
InChI Key: QXCAEPGEVCYRJO-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyridine-5-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-Methoxy-3-methylpyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound has been studied for various applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and reactivity.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₇H₁₀BNO₃
  • CAS Number: 1083168-99-3
  • Chemical Structure:
Structure C7H10BNO3\text{Structure }\quad \text{C}_7\text{H}_{10}\text{B}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria, including Escherichia coli , with effective concentrations reported around 6.50 mg/mL .

Anticancer Properties

The compound has demonstrated cytotoxic effects against cancer cell lines. For example, it was found to have a significant cytotoxic effect on the MCF-7 breast cancer cell line, with an IC50 value indicating potency at lower concentrations . This suggests potential applications in cancer therapeutics.

Antioxidant Activity

This compound also shows antioxidant properties. It has been evaluated using various assays such as ABTS and DPPH, demonstrating significant radical scavenging activity .

Study on Antioxidant and Enzyme Inhibition

A comprehensive study assessed the biological activities of a related boronic ester compound derived from quercetin. This study highlighted the potential for high antioxidant activity and moderate enzyme inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) by similar boronic compounds . The findings suggest that modifications in the boronic acid structure can enhance biological activity.

Implications for Drug Development

The structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to penetrate biological barriers effectively positions it as a promising lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli
AnticancerCytotoxicity against MCF-7 (IC50: 18.76 µg/mL)
AntioxidantSignificant radical scavenging activity (IC50: 0.11 µg/mL)
Enzyme InhibitionModerate acetylcholinesterase inhibition (IC50: 115.63 µg/mL)

Properties

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAEPGEVCYRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679933
Record name (6-Methoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-99-3
Record name (6-Methoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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